(-)-Isopilocarpine
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Overview
Description
(-)-isopilocarpine is an isopilocarpine. It is an enantiomer of a (+)-isopilocarpine.
Scientific Research Applications
Pharmacological Properties and Clinical Potential
- Pilocarpine and Isopilocarpine in Pharmacology : Pilocarpine, along with its diastereomer isopilocarpine, exhibits significant pharmacological properties. These compounds are derived from various South American Pilocarpus species, known for their extensive use in traditional medicine and pharmacological research. The research highlights the importance of pilocarpine and its co-occurring diastereomer isopilocarpine in exploring new therapeutic avenues (Talapatra & Talapatra, 2015).
Metabolic Studies
- Metabolism of Pilocarpine : A study on the metabolism of pilocarpine in human liver microsomes identified a novel metabolite, 3-hydroxypilocarpine. This research provides insights into the enzymatic pathways involved in pilocarpine metabolism, which is crucial for understanding its pharmacokinetics and potential therapeutic applications (Endo et al., 2007).
Chemical Synthesis
- Synthesis of Isopilocarpine : Research on the synthesis of racemic isopilocarpine, along with pilocarpine and pilosinine, provides valuable information for the chemical synthesis of these compounds. These studies contribute to the development of more efficient and scalable synthetic methods, which are essential for pharmaceutical applications (Davies et al., 2009), (Davies et al., 2009).
Clinical Research
- Effect on Glaucoma and Dry Mouth : Research has shown that pilocarpine, a well-known drug for treating glaucoma and dry mouth, can exhibit both agonist and antagonist effects through the M3 muscarinic acetylcholine receptor. This finding highlights the potential for repurposing pilocarpine for various therapeutic uses, depending on its interaction with specific receptors (Pronin et al., 2017).
properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
(3S,4S)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10+/m1/s1 |
InChI Key |
QCHFTSOMWOSFHM-SCZZXKLOSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](COC1=O)CC2=CN=CN2C |
SMILES |
CCC1C(COC1=O)CC2=CN=CN2C |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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